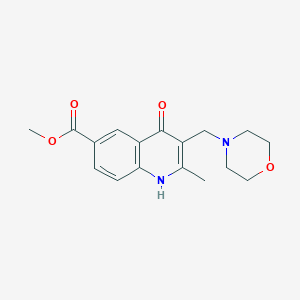
methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-2-methyl-3-(4-morpholinylmethyl)-6-quinolinecarboxylate belongs to the class of quinoline derivatives, known for their versatile chemical properties and significance in medicinal chemistry. Quinoline derivatives are explored for their potential biological activities and applications in various chemical reactions.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multistep reactions including condensation, cyclization, and functional group transformations. For example, methods include the Friedländer synthesis starting from anthranilic acids or via cyclization reactions of isatoic anhydrides with ethyl acetoacetate (Jentsch et al., 2018), and the Buchwald–Hartwig amination to introduce morpholinyl groups (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, often substituted with various functional groups that significantly impact their chemical behavior and interaction with biological targets. X-ray diffraction and NMR techniques are commonly used to elucidate the structures (Kovalenko et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including alkylation, acylation, and nucleophilic substitution, providing access to a wide range of compounds with diverse properties. Their reactivity can be influenced by the nature and position of substituents on the quinoline nucleus (Avetisyan et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, can vary significantly depending on the substitution pattern and the presence of functional groups. These properties are essential for determining the compound's suitability for various applications and for designing new derivatives with desired characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are crucial for the application of quinoline derivatives in dye chemistry, as sensors, or in medicinal chemistry. The interaction with DNA and potential biological activities are often investigated through computational studies and in vitro assays, providing insights into their mechanism of action and therapeutic potential (Bonacorso et al., 2018).
特性
IUPAC Name |
methyl 2-methyl-3-(morpholin-4-ylmethyl)-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-14(10-19-5-7-23-8-6-19)16(20)13-9-12(17(21)22-2)3-4-15(13)18-11/h3-4,9H,5-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLXXUWKCVPIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
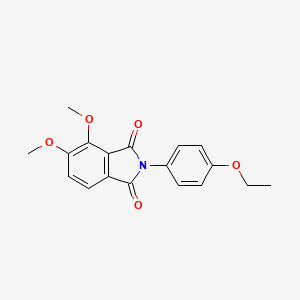
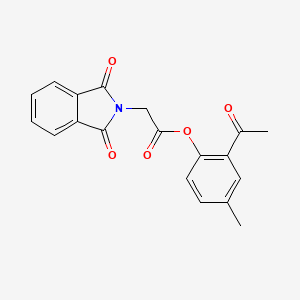
![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5657537.png)
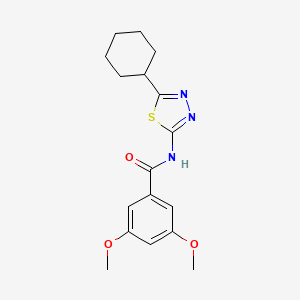
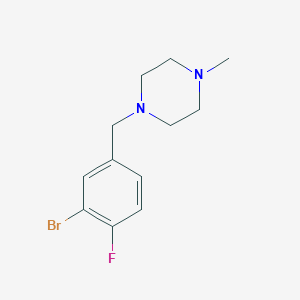
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)
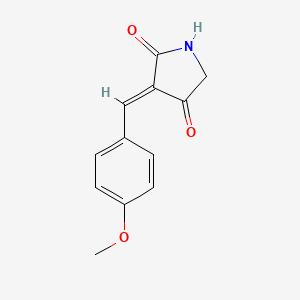
![2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657584.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B5657586.png)
![4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine](/img/structure/B5657592.png)
![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)
![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)